2-methoxy-5-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide
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Overview
Description
2-methoxy-5-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzene ring substituted with methoxy and methyl groups, a sulfonamide group, and a tetrahydroquinoline moiety, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide typically involves multiple steps, including electrophilic aromatic substitution, sulfonylation, and cyclization reactions. The process begins with the introduction of the methoxy and methyl groups onto the benzene ring through electrophilic aromatic substitution reactions. This is followed by the sulfonylation of the benzene ring to introduce the sulfonamide group. The final step involves the cyclization of the intermediate to form the tetrahydroquinoline moiety.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and concentration of reagents, as well as using catalysts to enhance the reaction rates. The use of continuous flow reactors and automated synthesis platforms can further improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-5-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The methoxy and methyl groups on the benzene ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the benzene ring, leading to a wide range of derivatives.
Scientific Research Applications
2-methoxy-5-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound may have potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: The sulfonamide group is known for its antimicrobial properties, making this compound a potential candidate for drug development.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-methoxy-5-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. The tetrahydroquinoline moiety can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-5-methylbenzenesulfonamide: Lacks the tetrahydroquinoline moiety, making it less complex.
N-(1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide: Lacks the methoxy and methyl groups on the benzene ring.
2-methoxy-5-methyl-N-(quinolin-7-yl)benzenesulfonamide: Lacks the propane-1-sulfonyl group.
Uniqueness
2-methoxy-5-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is unique due to its combination of functional groups and structural features. The presence of the methoxy, methyl, sulfonamide, and tetrahydroquinoline moieties provides a versatile platform for chemical modifications and interactions with biological targets. This makes the compound valuable for various research and industrial applications.
Properties
IUPAC Name |
2-methoxy-5-methyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5S2/c1-4-12-28(23,24)22-11-5-6-16-8-9-17(14-18(16)22)21-29(25,26)20-13-15(2)7-10-19(20)27-3/h7-10,13-14,21H,4-6,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNSAMVCHQBVZPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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